(3Z)-3-[(3-acetylphenyl)imino]-3H-benzo[f]chromene-2-carboxamide
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Overview
Description
(3Z)-3-[(3-acetylphenyl)imino]-3H-benzo[f]chromene-2-carboxamide is a complex organic compound that belongs to the class of benzochromenes This compound is characterized by its unique structure, which includes a benzochromene core, an imino group, and an acetylphenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-[(3-acetylphenyl)imino]-3H-benzo[f]chromene-2-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Benzochromene Core: The initial step involves the synthesis of the benzochromene core through a cyclization reaction. This can be achieved by reacting a suitable phenol derivative with an aldehyde under acidic conditions.
Introduction of the Imino Group: The next step involves the introduction of the imino group. This can be accomplished by reacting the benzochromene core with an amine derivative in the presence of a dehydrating agent.
Acetylation: The final step involves the acetylation of the phenyl ring. This can be achieved by reacting the intermediate compound with acetic anhydride in the presence of a catalyst such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(3Z)-3-[(3-acetylphenyl)imino]-3H-benzo[f]chromene-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction can lead to the formation of oxidized derivatives with altered functional groups.
Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride. This reaction can result in the formation of reduced derivatives with different functional groups.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens, alkylating agents, nucleophiles, solvents such as dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with hydroxyl or carbonyl groups, while reduction may produce reduced derivatives with amine or alcohol groups. Substitution reactions can result in the formation of various substituted derivatives with different functional groups.
Scientific Research Applications
(3Z)-3-[(3-acetylphenyl)imino]-3H-benzo[f]chromene-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound has shown potential as a biological probe for studying cellular processes. Its ability to interact with specific biomolecules makes it useful for investigating biological pathways and mechanisms.
Medicine: The compound is being investigated for its potential therapeutic properties. It has shown promise as an anti-cancer agent, anti-inflammatory agent, and antimicrobial agent.
Industry: The compound is used in the development of new materials and products. Its unique properties make it suitable for applications in the fields of electronics, coatings, and polymers.
Mechanism of Action
The mechanism of action of (3Z)-3-[(3-acetylphenyl)imino]-3H-benzo[f]chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, in cancer cells, the compound may inhibit the activity of enzymes involved in cell proliferation, leading to cell death. In inflammatory conditions, the compound may inhibit the production of pro-inflammatory cytokines, reducing inflammation.
Comparison with Similar Compounds
(3Z)-3-[(3-acetylphenyl)imino]-3H-benzo[f]chromene-2-carboxamide can be compared with other similar compounds, such as:
(3Z)-3-[(3-benzoylphenyl)imino]-3H-benzo[f]chromene-2-carboxamide: This compound has a benzoyl group instead of an acetyl group, which may result in different chemical and biological properties.
(3Z)-3-[(3-methylphenyl)imino]-3H-benzo[f]chromene-2-carboxamide: This compound has a methyl group instead of an acetyl group, which may affect its reactivity and interactions with biomolecules.
(3Z)-3-[(3-nitrophenyl)imino]-3H-benzo[f]chromene-2-carboxamide: This compound has a nitro group instead of an acetyl group, which may influence its electronic properties and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C22H16N2O3 |
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Molecular Weight |
356.4 g/mol |
IUPAC Name |
3-(3-acetylphenyl)iminobenzo[f]chromene-2-carboxamide |
InChI |
InChI=1S/C22H16N2O3/c1-13(25)15-6-4-7-16(11-15)24-22-19(21(23)26)12-18-17-8-3-2-5-14(17)9-10-20(18)27-22/h2-12H,1H3,(H2,23,26) |
InChI Key |
UDIJTIWOQZLROK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)N=C2C(=CC3=C(O2)C=CC4=CC=CC=C43)C(=O)N |
Origin of Product |
United States |
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